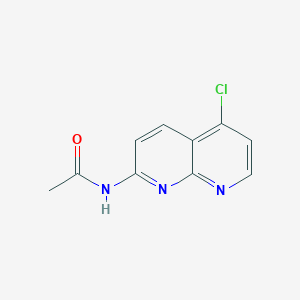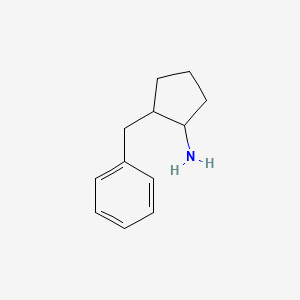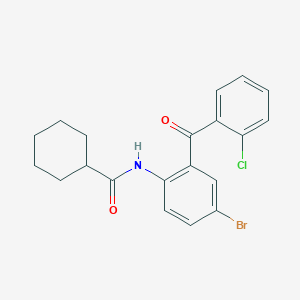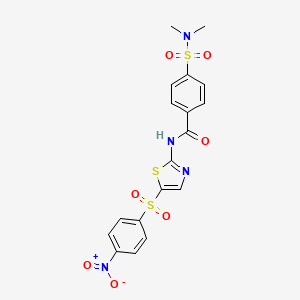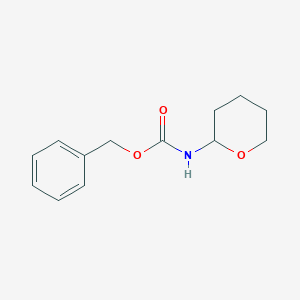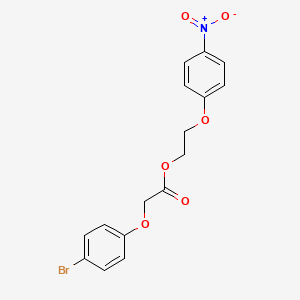![molecular formula C15H23N3O2 B3260417 [1-(4-氨基苯基)-吡咯烷-3-基]-氨基甲酸叔丁酯 CAS No. 330551-18-3](/img/structure/B3260417.png)
[1-(4-氨基苯基)-吡咯烷-3-基]-氨基甲酸叔丁酯
描述
“[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester” is a chemical compound . It’s a type of tert-butyl ester. Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Synthesis Analysis
The synthesis of tert-butyl esters proceeds from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .科学研究应用
合成和结构研究
合成技术:该化合物已被用于有机合成领域。例如,Yang、Pan 和 List (2009) 通过不对称曼尼希反应探索了它的合成,突出了它在形成手性氨基羰基化合物中的作用(Yang、Pan 和 List,2009)。
晶体学和结构分析:Kant、Singh 和 Agarwal (2015) 对类似化合物进行了合成和晶体学研究,证明了其在通过 X 射线衍射理解分子结构中的应用(Kant、Singh 和 Agarwal,2015)。
化学反应和性质
化学反应性和机理:Rossi 等人(2007)研究了相关化合物的不同和溶剂依赖性反应,提供了对[4+2]环加成和加成/环化途径等机理的见解(Rossi 等,2007)。
活化和衍生物合成:Pozdnev 和 Chernaya (1984) 展示了使用二叔丁基焦碳酸酯活化羧基以合成 N-保护氨基酸的酸酐和酯,证明了该化合物在衍生物合成中的作用(Pozdnev 和 Chernaya,1984)。
生物学应用和类似物
生物活性类似物:Maftei 等人(2013)合成了该化合物的活性新类似物,测试了它们的抗肿瘤活性,从而展示了其在药物化学中的潜力(Maftei 等,2013)。
对映选择性制备:Chung 等人(2005)讨论了二氢嘧啶酮的对映选择性制备,说明了该化合物在实现特定立体化学构型中的效用(Chung 等,2005)。
脱保护和功能化
脱保护研究:Li 等人(2006)探索了使用磷酸水溶液脱保护叔丁基氨基甲酸酯,重点介绍了一种适用于目标化合物的脱保护方法(Li 等,2006)。
官能团并入:Trollsås 等人(2000)描述了含有官能团的环状酯的合成和聚合,包括目标化合物的衍生物,从而显示了其在聚合物化学中的相关性(Trollsås 等,2000)。
属性
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-8-9-18(10-12)13-6-4-11(16)5-7-13/h4-7,12H,8-10,16H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAOLFMYUHHOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174199 | |
| Record name | 1,1-Dimethylethyl N-[1-(4-aminophenyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330551-18-3 | |
| Record name | 1,1-Dimethylethyl N-[1-(4-aminophenyl)-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330551-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-(4-aminophenyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


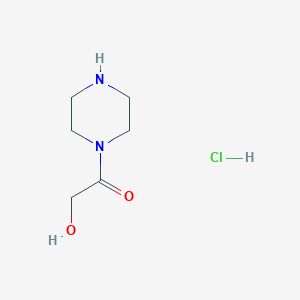
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide](/img/structure/B3260349.png)




